molecular formula C13H24N4O B11758672 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine

Cat. No.: B11758672
M. Wt: 252.36 g/mol
InChI Key: DUZISNAHDRHYBF-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the morpholine moiety. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and may require the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to the presence of both the pyrazole and morpholine rings, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H24N4O

Molecular Weight

252.36 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C13H24N4O/c1-12-10-13(16(2)15-12)11-14-4-3-5-17-6-8-18-9-7-17/h10,14H,3-9,11H2,1-2H3

InChI Key

DUZISNAHDRHYBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCCCN2CCOCC2)C

Origin of Product

United States

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